molecular formula C11H7N3O2S B14071440 2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid

2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid

Cat. No.: B14071440
M. Wt: 245.26 g/mol
InChI Key: IFCJDDZPAUJVBX-UHFFFAOYSA-N
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Description

2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a cyanophenyl group and a carboxylic acid moiety in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of 4-cyanophenylamine with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carboxylic acid to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-carboxylic acid: Lacks the cyanophenyl group but shares the thiazole and carboxylic acid moieties.

    4-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Similar structure but with different substitution patterns.

    2-Amino-4-(4-cyanophenyl)thiazole: Similar but lacks the carboxylic acid group.

Uniqueness

2-((4-Cyanophenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of both the cyanophenyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its analogs.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

2-(4-cyanoanilino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7N3O2S/c12-5-7-1-3-8(4-2-7)13-11-14-9(6-17-11)10(15)16/h1-4,6H,(H,13,14)(H,15,16)

InChI Key

IFCJDDZPAUJVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CS2)C(=O)O

Origin of Product

United States

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